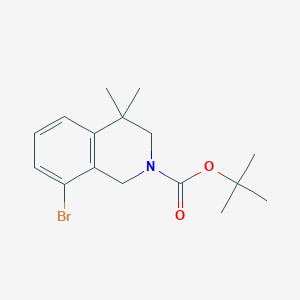
tert-Butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl-substituted tetrahydroisoquinoline core. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the bromination of a suitable tetrahydroisoquinoline precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the bromine atom and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group to an alcohol or the bromine atom to a hydrogen atom can be achieved using suitable reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or dehalogenated compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules. It is used in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting neurological disorders or cancer. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the tetrahydroisoquinoline core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
- tert-Butyl 8-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 8-iodo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Comparison: Compared to its analogs, tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine or fluorine, making it a better leaving group in substitution reactions. Additionally, the compound’s steric and electronic properties can influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 8-bromo-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-11-12(16(4,5)10-18)7-6-8-13(11)17/h6-8H,9-10H2,1-5H3 |
InChI Key |
MKKGWZGUVLRRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C=CC=C2Br)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


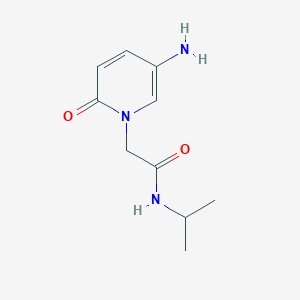

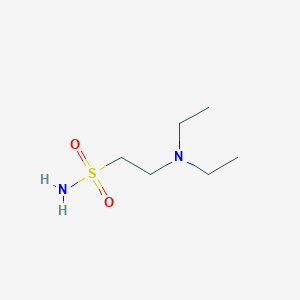
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
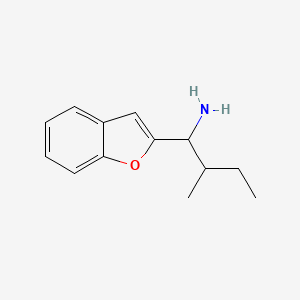
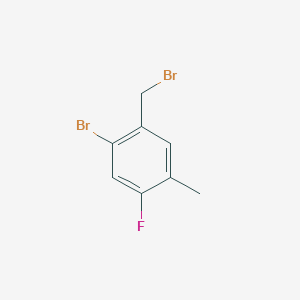
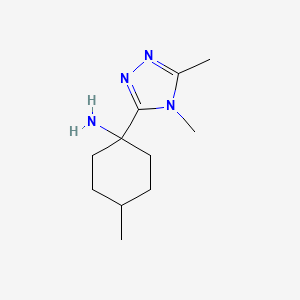
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
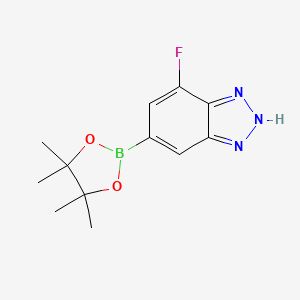
![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
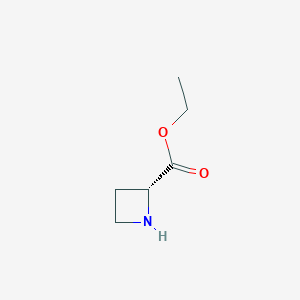
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
